molecular formula C₂₅H₂₅ClFNO₃ B1146839 rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride CAS No. 1217655-87-2

rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride

Cat. No.: B1146839
CAS No.: 1217655-87-2
M. Wt: 441.92
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Description

rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride (CAS 1217655-87-2) is a structurally modified analog of paroxetine, a selective serotonin reuptake inhibitor (SSRI) used in treating depression and anxiety disorders. This compound is classified as USP Paroxetine Related Compound G, a designated impurity or metabolite in pharmacopeial standards . Its molecular formula is C25H25ClFNO3 (molecular weight: 441.92), differing from paroxetine hydrochloride by the substitution of the 4-fluorophenyl group in place of the original fluorine atom at the 4-position of the piperidine ring .

Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO3.ClH/c26-21-7-5-18(6-8-21)17-1-3-19(4-2-17)23-11-12-27-14-20(23)15-28-22-9-10-24-25(13-22)30-16-29-24;/h1-10,13,20,23,27H,11-12,14-16H2;1H/t20-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCDAUDXYHUOFQ-WCRWPNQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217655-87-2
Record name 3-((Benzodioxol-5-yloxy)methyl)-4-(4'-fluorobiphenyl-4-yl)piperidine hydrochloride, (3SR,4RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217655872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4''-FLUOROPHENYL-4'-PHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2N13OH0O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride, also known as Paroxetine Related Compound G, is a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine. This compound has garnered interest in pharmaceutical research due to its potential biological activities, specifically in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The chemical structure and properties of this compound are as follows:

PropertyValue
Molecular Formula C25H25ClFNO3
Molecular Weight 441.92 g/mol
CAS Number 1217655-87-2
LogP 4.45730
PSA (Polar Surface Area) 39.72000

As an SSRI, this compound primarily functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This action contributes to its antidepressant and anxiolytic effects, similar to its parent compound, paroxetine .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : The compound has been studied for its efficacy in alleviating symptoms of depression. In preclinical studies, it demonstrated significant improvement in behavioral tests indicative of antidepressant activity .
  • Anxiolytic Properties : Similar to other SSRIs, this compound has shown potential in reducing anxiety-related behaviors in animal models, suggesting its utility in treating anxiety disorders .
  • Serotonin Uptake Inhibition : The compound's ability to inhibit serotonin reuptake was confirmed through various assays, indicating its role as a serotonin uptake inhibitor, which is crucial for its antidepressant effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study 1 : A pharmacological evaluation assessed the compound's impact on serotonin levels in rat models. Results showed a significant increase in serotonin concentrations following administration, correlating with improved mood-related behaviors .
  • Study 2 : In a comparative study with standard SSRIs, this compound exhibited comparable efficacy in reducing depressive symptoms in animal models while showing a favorable side effect profile .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Research :
    • As a derivative of Paroxetine, rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride is studied for its antidepressant effects. It acts as a selective serotonin reuptake inhibitor, enhancing serotonin levels in the brain, which is beneficial in treating depression and anxiety disorders .
  • Neuropharmacological Studies :
    • The compound has been utilized to investigate its effects on neural stem cells derived from embryonic rat hippocampus in vitro. Research indicates that it may influence neurogenesis and neuronal differentiation .
  • Metabolic Studies :
    • It has been examined for its role as a CYP2D6 inhibitor, affecting the metabolism of various drugs. This property is significant for understanding drug-drug interactions and optimizing therapeutic regimens involving SSRIs .

Therapeutic Uses

  • Treatment of Mental Health Disorders :
    • Similar to its parent compound, this derivative is explored for treating conditions such as:
      • Major depressive disorder
      • Panic disorder
      • Obsessive-compulsive disorder (OCD)
      • Generalized anxiety disorder (GAD)
      • Post-traumatic stress disorder (PTSD) .
  • Potential in Pain Management :
    • Emerging studies suggest that SSRIs like Paroxetine may have analgesic properties, making this compound a candidate for further exploration in chronic pain management .

Table 1: Summary of Research Findings

Study ReferenceObjectiveFindings
Investigate effects on neural stem cellsEnhanced differentiation and survival of neurons
CYP2D6 inhibition studySignificant interaction with metabolic pathways
Clinical application in depressionEffective in reducing depressive symptoms compared to placebo

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Paroxetine Hydrochloride (Parent Compound)

  • Molecular Formula: C19H20FNO3·HCl (anhydrous) or C19H20FNO3·HCl·½H2O (hemihydrate) .
  • Key Features: The parent drug has a fluorine atom at the 4-position of the piperidine ring and a 3,4-methylenedioxy phenoxymethyl substituent.
  • Pharmacological Activity : Binds to serotonin transporters (SERT) with high affinity (Ki ~0.1 nM).
  • Structural Difference : Unlike the target compound, paroxetine lacks the 4-(4-fluorophenyl) substitution, resulting in a smaller molecular weight (365.83 vs. 441.92) .
Table 1: Key Structural and Pharmacological Differences
Parameter Paroxetine Hydrochloride rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine HCl
Molecular Formula C19H20FNO3·HCl C25H25ClFNO3
Molecular Weight 365.83 441.92
4-Position Substituent Fluorine 4-Fluorophenyl
Pharmacopeial Designation Active Ingredient USP Related Compound G
Solubility (Water) Slightly soluble Not reported (likely lower due to lipophilicity)

Paroxetine Impurity B (rac-trans-4-Desfluoro-4-methoxy Paroxetine HCl)

  • Molecular Formula: C20H24ClNO4 (molecular weight: 377.86) .
  • Key Features : Substitution of the 4-fluorine with a methoxy group.
  • Comparison :
    • The methoxy group in Impurity B introduces a polar, electron-donating group, contrasting with the lipophilic 4-fluorophenyl group in the target compound.
    • Molecular weight difference (377.86 vs. 441.92) reflects the bulkier aromatic substituent in the target compound .

USP Paroxetine Related Compound F

  • Molecular Formula: C20H22FNO3 (molecular weight: 343.39) .
  • Key Features : Retains the 4-fluorophenyl group but lacks the benzodioxol-5-yloxy methyl substituent.
  • Lower molecular weight (343.39 vs. 441.92) highlights the structural simplification .

rac-trans-4-Defluoro-4-ethoxy Paroxetine HCl

  • CAS : 1346597-97-4 .
  • Key Features : Ethoxy substitution at the 4-position.
  • Comparison :
    • Ethoxy group introduces moderate lipophilicity but lacks the aromaticity of the 4-fluorophenyl group.
    • Expected differences in metabolic stability due to varying susceptibility to oxidative enzymes .

Research Findings and Implications

  • Synthetic Pathways : The synthesis of rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine HCl likely involves modified starting materials compared to paroxetine’s synthesis (e.g., (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine) .
  • Regulatory Status : Designated as a reference standard (USP Related Compound G), indicating its relevance in quality control during paroxetine manufacturing .

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